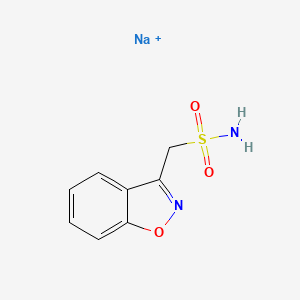
3-(Sulfamoylmethyl)-1,2-benzisoxazole sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zonisamidesodium is synthesized through a series of chemical reactions starting from 1,2-benzisoxazoleThe process typically involves the use of reagents such as sodium benzoate, citric acid monohydrate, and tri-sodium phosphate . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of zonisamidesodium involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediate compounds, followed by purification steps such as crystallization and filtration. The final product is then formulated into various dosage forms, including capsules and oral suspensions .
Analyse Chemischer Reaktionen
Types of Reactions
Zonisamidesodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzisoxazole compounds.
Wissenschaftliche Forschungsanwendungen
Zonisamidesodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Wirkmechanismus
The mechanism of action of zonisamidesodium involves the inhibition of voltage-sensitive sodium channels and T-type calcium channels. This dual mechanism reduces the repetitive firing of neurons and stabilizes neuronal membranes, thereby preventing seizures . The compound also modulates the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, further contributing to its anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: Another sulfonamide derivative used as a diuretic and anticonvulsant.
Topiramate: A sulfamate-substituted monosaccharide with anticonvulsant properties.
Lamotrigine: A phenyltriazine derivative used in the treatment of epilepsy and bipolar disorder.
Uniqueness of Zonisamidesodium
Zonisamidesodium is unique due to its dual mechanism of action, which involves both sodium and calcium channel inhibition. This makes it effective in patients who are resistant to other antiepileptic drugs. Additionally, its long half-life allows for once-daily dosing, improving patient compliance .
Eigenschaften
Molekularformel |
C8H8N2NaO3S+ |
|---|---|
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonamide |
InChI |
InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12);/q;+1 |
InChI-Schlüssel |
QVADSMGRZHVGPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


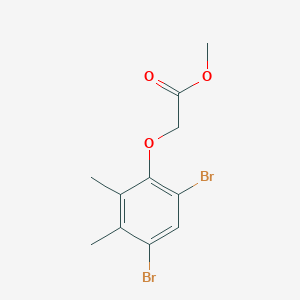

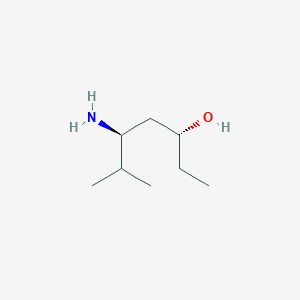

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)


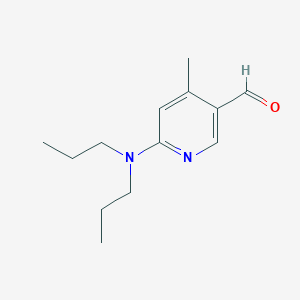
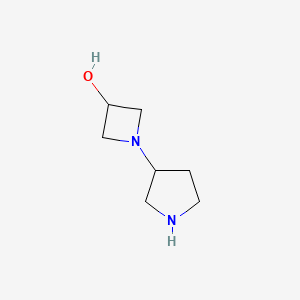
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)




